2-bromo-4,4-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
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Overview
Description
2-bromo-4,4-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: is a brominated derivative of imidazo[4,5-c]pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,4-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the following steps:
Bromination: : The starting material, 4,4-dimethylimidazo[4,5-c]pyridine, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at room temperature.
Purification: : The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production process may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also encouraged to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4,4-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, in aqueous or organic solvents.
Reduction: : LiAlH4, NaBH4, in solvents like ether or THF.
Substitution: : Various nucleophiles (e.g., amines, alcohols) in polar solvents.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of substituted imidazo[4,5-c]pyridines.
Scientific Research Applications
2-bromo-4,4-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: has several scientific research applications:
Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Material Science: : The compound's unique structure makes it suitable for the development of advanced materials with specific electronic or photonic properties.
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2-bromo-4,4-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
2-bromo-4,4-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: can be compared with other imidazo[4,5-c]pyridine derivatives, such as:
3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: : This compound lacks the bromine atom, which may affect its reactivity and biological activity.
4,4-dimethylimidazo[4,5-c]pyridine:
The uniqueness of This compound lies in its bromine atom, which introduces additional reactivity and potential for further functionalization.
Properties
IUPAC Name |
2-bromo-4,4-dimethyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c1-8(2)6-5(3-4-10-8)11-7(9)12-6/h10H,3-4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFASFHSRDUEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1)NC(=N2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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